molecular formula C4H6N2O3S2 B13293000 3-Methoxy-1,2-thiazole-5-sulfonamide

3-Methoxy-1,2-thiazole-5-sulfonamide

Cat. No.: B13293000
M. Wt: 194.2 g/mol
InChI Key: NORGXMPLZNTZCI-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-5-sulfonamide (CAS 1934577-23-7) is a high-purity chemical reagent with the molecular formula C4H6N2O3S2 and a molecular weight of 194.23 g/mol . This specialty compound, characterized by its distinct 1,2-thiazole (isothiazole) core structure, serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The sulfonamide functional group is a key pharmacophore found in many bioactive molecules, making this methoxy-thiazole derivative a compound of interest for developing novel enzyme inhibitors or probing biological mechanisms. It is typically shipped using cold-chain transportation to ensure its stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O3S2

Molecular Weight

194.2 g/mol

IUPAC Name

3-methoxy-1,2-thiazole-5-sulfonamide

InChI

InChI=1S/C4H6N2O3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3,(H2,5,7,8)

InChI Key

NORGXMPLZNTZCI-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 1,2 Thiazole 5 Sulfonamide and Its Analogues

Retrosynthetic Analysis of 3-Methoxy-1,2-thiazole-5-sulfonamide

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnections for this compound are the S-N bond of the sulfonamide and the bonds forming the isothiazole (B42339) ring.

Sulfonamide Disconnection : The most intuitive disconnection is that of the sulfur-nitrogen bond in the sulfonamide group. This leads back to the key intermediate, 3-methoxy-1,2-thiazole-5-sulfonyl chloride , and a simple nitrogen source like ammonia (B1221849). This approach is common for sulfonamide synthesis.

Isothiazole Ring Disconnection : The 1,2-thiazole ring can be disconnected in several ways, reflecting the various strategies for its formation. A common approach involves breaking the S-N and a C-C bond, leading to precursors that can be cyclized. For instance, an oxidative cyclization strategy would lead back to a substituted 3-aminopropenethione, which contains the requisite S-C-C-C-N fragment. researchgate.net

This analysis suggests that a convergent synthesis, where the functionalized isothiazole ring is prepared first and then converted to the sulfonamide, is a highly plausible and flexible strategy.

Established and Emerging Synthetic Routes to the Thiazole (B1198619) Ring System

The core of the target molecule is a 1,2-thiazole. It is critical to distinguish this from its more common isomer, the 1,3-thiazole. While both are important five-membered heterocycles, their synthetic routes are distinct.

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry. wikipedia.org It traditionally involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org This reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic 1,3-thiazole ring.

The versatility of the Hantzsch synthesis has led to numerous variants, including one-pot, multi-component procedures that can be performed under environmentally benign conditions, sometimes utilizing microwave irradiation or reusable catalysts to improve yields and reduce reaction times. youtube.com

However, it is imperative to note that the Hantzsch synthesis and its variants produce 1,3-thiazoles . They are not applicable for the direct synthesis of the 1,2-thiazole (isothiazole) ring system present in this compound.

The construction of the 1,2-thiazole (isothiazole) ring, the core of the target compound, can be achieved through several distinct strategies. These methods typically involve the formation of the crucial S-N bond through oxidative cyclization or the assembly of the ring from smaller fragments.

One of the most established methods is the oxidative cyclization of γ-unsaturated thioamides (e.g., 3-aminopropenethiones). researchgate.net In this approach, a pre-formed S-C-C-C-N fragment undergoes intramolecular cyclization with the formation of the S-N bond, driven by an oxidizing agent such as iodine, bromine, or hydrogen peroxide.

Another powerful strategy is the (4+1) annulation , which constructs the ring from a four-atom fragment and a one-atom fragment. A prominent example involves the reaction of β-keto dithioesters with an ammonia source, such as ammonium acetate, under metal-free conditions. This method proceeds through a cascade of imine formation, cyclization, and aerial oxidation to furnish the 3,5-disubstituted isothiazole ring. researchgate.net

More recently, three-component strategies have emerged, offering a direct route to highly functionalized isothiazoles from simple starting materials. These methods combine multiple bond-forming events in a single operation, enhancing synthetic efficiency. rsc.org Ring transformations, for example, the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, also provide an alternative route to the isothiazole core. researchgate.net

Synthetic StrategyKey PrecursorsBond(s) FormedReference(s)
Oxidative Cyclization 3-AminopropenethionesS-N researchgate.netmasterorganicchemistry.com
(4+1) Annulation β-Keto dithioesters, Ammonia sourceC-N, S-N researchgate.net
(3+2) Heterocyclization α,β-Unsaturated aldehydes, Ammonium thiocyanateC-S, C-N, C-C researchgate.net
Ring Transformation 1,2,3-Thiadiazoles, NitrilesC-S, C-N researchgate.net

Introduction of the Sulfonamide Moiety

Once the 3-methoxy-1,2-thiazole core is assembled, the final key step is the introduction of the sulfonamide group at the C5 position. This can be approached in two primary ways: direct sulfonation of the C-H bond or a multi-step sequence involving a sulfonyl halide intermediate.

Direct C-H sulfonation is a classic electrophilic aromatic substitution reaction where a C-H bond is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org This is typically achieved using strong sulfonating agents like fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (HSO₃Cl). wikipedia.orgmasterorganicchemistry.com While this method is effective for many robust aromatic systems, its application to electron-rich and potentially sensitive heterocycles like isothiazole can be challenging. The harsh, acidic conditions can lead to degradation or undesired side reactions.

Emerging methods for direct C-H functionalization are being developed, though reports of direct C-H sulfonation at the C5 position of a simple 1,2-thiazole are not common. For the related 1,3-thiazole isomer, methods involving the activation of the heterocycle as an N-oxide have been developed to direct C-H sulfonylation, but these proceed via a different mechanism and are typically directed to the C2 position. researchgate.netelsevierpure.com Therefore, direct sulfonation is often superseded by more controlled, multi-step approaches.

A more reliable and widely used method for preparing sulfonamides is a two-step process: the formation of a sulfonyl chloride, followed by its reaction with an amine.

Formation of the Sulfonyl Chloride : The key intermediate, 3-methoxy-1,2-thiazole-5-sulfonyl chloride , can be prepared from the corresponding 3-methoxy-1,2-thiazole. A standard method for this transformation on a heterocyclic ring is via metallation. The C5 proton of a thiazole or isothiazole can be acidic enough to be removed by a strong organolithium base, such as n-butyllithium. The resulting C5-lithiated species is a potent nucleophile that can be trapped with sulfur dioxide (SO₂). The intermediate sulfinate salt is then oxidized and chlorinated, often in one step using a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to yield the desired sulfonyl chloride. An alternative route starts from a 5-amino-1,2-thiazole, which can be converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) to afford the sulfonyl chloride.

Amidation : The resulting 3-methoxy-1,2-thiazole-5-sulfonyl chloride is an electrophilic species that readily reacts with nucleophiles. Treatment with ammonia (typically as aqueous or anhydrous ammonia in an inert solvent) results in the displacement of the chloride to form the stable S-N bond, yielding the final product, This compound . This reaction is a robust and high-yielding method for the synthesis of primary sulfonamides.

Oxidative S-N Bond Formation Approaches

The construction of the isothiazole ring, a critical step in forming this compound, can be effectively achieved through oxidative cyclization, where the key sulfur-nitrogen (S-N) bond is formed. This approach typically involves precursors that already contain the necessary S-C-C-C-N atom sequence.

One prominent strategy is the oxidative cyclization of 3-aminopropenethiones or their derivatives. thieme-connect.com In this method, an open-chain precursor is cyclized through the formation of an S-N bond, facilitated by an oxidizing agent. Various oxidizing systems have been employed for this transformation, including iodine and hydrogen peroxide. A preparatively useful variation involves the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica gel. thieme-connect.com This method can proceed efficiently at room temperature or under microwave irradiation, offering a green and effective route to the isothiazole core. thieme-connect.com

Another approach involves a [4+1] annulation strategy, which utilizes β-ketodithioesters or β-ketothioamides and an ammonia source like ammonium acetate under metal-free conditions. thieme-connect.comorganic-chemistry.org This reaction proceeds through a cascade of sequential imine formation, cyclization, and aerial oxidation, leading to the formation of both the C-N and S-N bonds in a single pot. thieme-connect.comorganic-chemistry.org

Recent advancements also include three-component reactions that can generate the isothiazole ring system. For instance, the reaction of enaminoesters, fluorodibromoiamides/ester, and elemental sulfur can lead to isothiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

Regioselective Functionalization: Methoxylation at the 3-Position

Achieving the desired 3-methoxy substitution on the 1,2-thiazole ring requires highly regioselective methods. Direct methoxylation can be challenging; therefore, a common strategy involves the synthesis of a 3-hydroxyisothiazole precursor, which is subsequently methylated to yield the target 3-methoxy derivative.

The synthesis of 3-hydroxy-4,5-disubstituted isothiazoles can be accomplished through the reaction of a dithioester and an aryl acetonitrile (B52724), mediated by potassium hydroxide (B78521) (KOH) under aerial conditions. organic-chemistry.org This method facilitates the formation of new C-C, C-O, and N-S bonds, directly installing the required hydroxyl group at the 3-position. organic-chemistry.org Once the 3-hydroxyisothiazole is obtained, it can serve as a direct precursor for methoxylation.

Specific Methoxylation Procedures

The conversion of the 3-hydroxyisothiazole intermediate to the final 3-methoxy product is typically achieved through a standard O-alkylation (etherification) reaction. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Table 1: Reagents for O-Methylation of 3-Hydroxyisothiazole

BaseMethylating AgentTypical Solvent
Sodium Hydride (NaH)Methyl Iodide (CH₃I)THF, DMF
Potassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)Acetone, DMF
Sodium Hydroxide (NaOH)Methyl Iodide (CH₃I)Water, Methanol

This table presents common reagents used for the methylation of hydroxyl groups, a key step in synthesizing 3-methoxyisothiazole derivatives from 3-hydroxyisothiazole precursors.

Synthesis of Key Precursors and Intermediate Compounds

The total synthesis of complex molecules like this compound relies on the efficient preparation of key building blocks and intermediates. Thiazole-containing precursors, particularly 2-aminothiazole (B372263) derivatives, are fundamental in many synthetic routes.

Preparative Routes for 2-Aminothiazole Derivatives

2-Aminothiazoles are versatile intermediates in pharmaceutical chemistry. nih.gov Their synthesis can be achieved through several reliable methods. A simplified and common approach involves the sulfonylation of commercially available 2-aminothiazole, followed by alkylation reactions to produce a variety of N-substituted derivatives. nih.gov This allows for the introduction of diverse functional groups onto the amino nitrogen of the thiazole ring. nih.gov

Utilization of Substituted Thioureas and Alpha-Haloketones

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the 2-aminothiazole scaffold. This reaction involves the condensation of an α-haloketone with a substituted thiourea (B124793). The versatility of this method allows for the synthesis of a wide array of 2-aminothiazole derivatives with various substituents at the 4 and 5 positions of the thiazole ring, depending on the choice of the starting α-haloketone.

Table 2: Hantzsch Thiazole Synthesis Components

Reactant 1Reactant 2Product Core Structure
Substituted Thioureaα-Haloketone2-Aminothiazole
Phenylthiosemicarbazideα-Bromoacetophenone2-Anilino-4-phenylthiazole

This interactive table illustrates the fundamental components of the Hantzsch reaction for the synthesis of the 2-aminothiazole ring system.

Thiosemicarbazone-Based Cyclization Methods

An alternative and powerful strategy for synthesizing thiazole derivatives involves the use of thiosemicarbazones. These precursors are typically prepared by reacting an aldehyde or ketone with thiosemicarbazide (B42300). scielo.br The resulting thiosemicarbazone can then undergo cyclization with an α-halocarbonyl compound, such as α-bromoacetophenone, in a refluxing solvent like isopropyl alcohol to yield the desired thiazole heterocycle. scielo.br This method is effective for creating complex thiazole systems, including those fused with other rings or bearing multiple substitution patterns. nih.govdovepress.com For example, novel naphthalene-azine-thiazole hybrids have been synthesized via the late-stage thiazolation of a corresponding 4-phenylthiosemicarbazone. nih.gov

General Synthetic Strategies for Diverse Thiazole-Sulfonamide Analogues

The synthesis of thiazole-sulfonamide derivatives is a significant area of research due to their prevalence in medicinally important compounds. researchgate.net General strategies often focus on constructing the core thiazole ring and subsequently introducing or modifying the sulfonamide group. These approaches are designed to be versatile, allowing for the creation of a wide array of analogues for structure-activity relationship (SAR) studies. mdpi.com

Multi-component Reactions and Sequential Synthesis Pathways

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they allow for the formation of complex molecules from three or more starting materials in a single step. researchgate.net This approach shortens reaction times, simplifies purification, and reduces waste compared to traditional multi-step syntheses. rsc.org For the synthesis of thiazole derivatives, MCRs provide a powerful tool for generating molecular diversity. researchgate.net

One common MCR for thiazole synthesis is the Hantzsch reaction, though modern variations aim to overcome its classical limitations by using milder conditions or novel catalysts. nih.gov A versatile one-pot, multi-component synthesis can be employed using oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net Another approach involves the three-component reaction of enaminoesters, fluorodibromoiamides/esters, and elemental sulfur to selectively produce thiazoles. organic-chemistry.org Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and acetylenedicarboxylates, yielding thiazole derivatives in high yields under mild conditions. nih.gov

Sequential synthesis pathways offer a more controlled, step-by-step approach. A typical sequence for a thiazole-sulfonamide might involve:

Synthesis of a key intermediate : For instance, reacting sulfanilamide with chloro-acetyl chloride to produce 2-Chloro-N-(4-sulfamoyl phenyl) acetamide. nih.gov

Thiazole ring formation : This intermediate can then be reacted with thiourea to form the aminothiazole ring, yielding a compound like 4-((2-aminothiazol-4-yl) amino) benzenesulfonamide (B165840). nih.govresearchgate.net

Further derivatization : The resulting structure can be further modified to produce a library of analogues. researchgate.net

Microwave-assisted three-component reactions have also been successfully used to synthesize fused thiazole systems, such as thiazolo[3,2-a]pyridines, in an aqueous medium.

Table 1: Comparison of Selected Multi-component Reactions for Thiazole Synthesis

Reaction Type Components Catalyst/Conditions Key Features
Modified Hantzsch Synthesis α-haloketones, Thioamides Microwave irradiation Faster reaction times, improved yields over classical method. nih.gov
Chemoenzymatic MCR Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates Trypsin from porcine pancreas (PPT), 45 °C High yields (up to 94%), mild enzymatic conditions, environmentally friendly. nih.gov
Copper-Catalyzed Condensation Oximes, Anhydrides, Potassium thiocyanate (KSCN) Copper catalyst Mild reaction conditions, good functional group tolerance. organic-chemistry.org

Sustainable and Green Chemistry Applications (e.g., PEG-400 as a Solvent)

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. osi.lvbohrium.com This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. bohrium.com

Polyethylene glycol (PEG-400) has emerged as a particularly effective green solvent for organic synthesis. rsc.orgrsc.org Its advantages include:

Non-toxicity and Biodegradability : PEG-400 is an environmentally benign and degradable polymer. rsc.orgresearchgate.net

Recyclability : It can be easily recovered and reused without significant loss of activity. researchgate.net

Favorable Properties : It is inexpensive, non-flammable, has a low vapor pressure, and can dissolve a wide range of organic compounds and inorganic salts. rsc.orgblogspot.com

Phase Transfer Catalyst : It can act as a phase transfer catalyst, facilitating reactions between components in different phases. researchgate.net

PEG-400 has been successfully employed as a reaction medium for the one-pot synthesis of various heterocyclic compounds, often leading to excellent yields under mild conditions. rsc.org For instance, it has been used in the synthesis of quinazoline and bis-spirooxindole derivatives, demonstrating its versatility. rsc.org The use of such green solvents aligns with the broader goal of developing sustainable synthetic routes for complex molecules like thiazole-sulfonamides. osi.lv Other green approaches in thiazole synthesis include the use of ultrasound irradiation in conjunction with eco-friendly biocatalysts like chitosan-based hydrogels. nih.gov

Table 2: Overview of Green Chemistry Strategies in Thiazole Synthesis

Strategy Example Advantages
Green Solvents PEG-400 Non-toxic, biodegradable, recyclable, low cost, high boiling point. rsc.orgrsc.orgblogspot.com
Biocatalysts Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB) Eco-friendly, reusable, efficient for synthesizing novel thiazoles. mdpi.comnih.gov
Energy Sources Ultrasound Irradiation Enhanced reaction rates, reduced energy consumption. nih.gov

| Energy Sources | Microwave Irradiation | Rapid heating, shorter reaction times, often improved yields. |

Advanced Purification and Isolation Techniques for Chemical Compound Synthesis

The isolation and purification of the final product are critical steps in chemical synthesis to ensure high purity, which is essential for analytical characterization and biological testing. While traditional methods like recrystallization and column chromatography are widely used, several advanced techniques offer improved efficiency, resolution, and speed.

Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful purification technique for pharmaceutical compounds, including sulfonamides. researchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol. researchgate.net Key advantages of SFC include:

Faster analysis and purification times compared to traditional HPLC.

Reduced consumption of organic solvents, making it a greener alternative.

Improved separation of complex mixtures and chiral compounds. For separating sulfonamide mixtures, packed-column SFC with silica or amino-bonded stationary phases has proven effective. researchgate.net

Solid-Phase Extraction (SPE) is a versatile technique for sample cleanup and purification, frequently used for isolating sulfonamides from various matrices. researchgate.net It involves passing a solution through a solid sorbent that retains either the target compound or impurities. Different types of SPE cartridges (e.g., Oasis HLB, C18) are available, allowing for optimization based on the chemical properties of the analyte. researchgate.net

Advanced Crystallization and Filtration : For sulfonamides, specific crystallization protocols have been developed to obtain products with desired characteristics, such as being free-flowing and stable for sterilization. This can involve dissolving the crude product in a specific hot solvent mixture (e.g., isopropanol/water), treating it with activated charcoal, and allowing it to cool slowly to form pure crystals. google.com Membrane filtration techniques are also employed for sample cleanup and concentration in pharmaceutical analysis.

Hybrid and Automated Systems : Modern purification workflows often integrate multiple techniques into automated systems. These hybrid platforms might combine chromatography with membrane filtration or other methods to enhance purification performance and throughput.

Table 3: Comparison of Advanced Purification Techniques for Sulfonamides

Technique Principle Advantages Common Application
Supercritical Fluid Chromatography (SFC) Chromatography using a supercritical fluid mobile phase (e.g., CO2). researchgate.net Fast, reduced organic solvent use, high resolution for chiral compounds. Separation of complex sulfonamide mixtures. researchgate.net
Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent. researchgate.net Efficient sample cleanup and concentration, versatile sorbent choices. researchgate.net Extraction and pre-concentration of sulfonamides from reaction mixtures or environmental samples. researchgate.net
High-Performance Liquid Chromatography (HPLC) High-pressure liquid chromatography for separation. High resolution and quantification capabilities. Purity analysis and preparative purification of final compounds. nih.gov

| Membrane Filtration | Separation based on particle size using a semipermeable membrane. | Sample cleanup, concentration of macromolecules. | Used in integrated purification workflows for biopharmaceuticals. |

Advanced Spectroscopic and Analytical Characterization Techniques

Spectroscopic Methods for Definitive Structural Elucidation

Mass Spectrometry Techniques (MS, HR-MS, LC-MS, MS-ESI)

Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments. For analogous 2-aminothiazole (B372263) sulfonamide derivatives, HR-MS has been used to confirm their composition with high precision. excli.de For instance, the calculated exact mass for a related compound, 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide, was determined to be 271.0206, which closely matched the found value. excli.de

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for identifying the compound in complex mixtures and for quantifying its presence. In the analysis of various bioactive substances, LC-MS is a well-established method for the identification and separation of compounds like alkaloids, amino acids, and other heterocyclic compounds. ekb.eg The electrospray ionization (ESI) interface is commonly used in LC-MS for the analysis of polar molecules like sulfonamides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules such as sulfonamides. In positive ion mode, ESI-MS typically reveals the protonated molecular ion peak [M+H]⁺. The fragmentation behavior of aromatic sulfonamides under ESI-MS has been studied, with some compounds showing a characteristic loss of SO₂ upon collision-induced dissociation. nih.gov This fragmentation pattern can provide valuable structural information. Studies on isomeric thiazole and triazole derivatives using ESI-MS/MS have demonstrated its utility in distinguishing between isomers and understanding their fragmentation pathways. nih.govmdpi.com

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Related 2-Aminothiazole Sulfonamide Derivatives

This table presents data for compounds structurally analogous to this compound to illustrate the application of HR-MS.

Compound NameMolecular FormulaCalculated m/zFound m/z
N-(thiazol-2-yl)-4-nitrobenzenesulfonamideC₉H₈N₃O₄S₂285.9951285.9959
4-chloro-N-(thiazol-2-yl)benzenesulfonamideC₉H₈ClN₂O₂S₂274.9710274.9712
4-methyl-N-(thiazol-2-yl)benzenesulfonamideC₁₀H₁₁N₂O₂S₂255.0256255.0260
4-methoxy-N-(thiazol-2-yl)benzenesulfonamideC₁₀H₁₁N₃O₃S₂271.0206271.0206

Data sourced from EXCLI Journal. excli.de

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound is not widely available in the cited literature, analysis of related isothiazole (B42339) and thiazole derivatives provides insight into the expected solid-state characteristics.

In the crystal structures of related sulfonamides, intermolecular hydrogen bonds are a common feature, often forming chains or more complex networks that dictate the crystal packing. biointerfaceresearch.com For example, in the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, the arrangement of molecules in the crystal lattice is influenced by various intermolecular interactions. researchgate.net The thiazole ring in such structures is typically found to be nearly planar. nih.gov The solid-state conformation, including bond lengths, bond angles, and torsion angles, can be precisely determined, offering a complete picture of the molecule's geometry in its crystalline form.

Table 2: Crystallographic Data for the Related Compound 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide

This table presents crystallographic data for a structurally related isothiazole derivative to illustrate the type of information obtained from an XRD study.

ParameterValue
Chemical FormulaC₁₁H₆Cl₂N₂O₃S₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.974(3)
b (Å)8.132(3)
c (Å)12.349(5)
α (°)86.123(4)
β (°)78.299(4)
γ (°)85.715(4)
Volume (ų)682.9(4)
Z2

Data sourced from ResearchGate. researchgate.net

Chromatographic and Other Analytical Methods for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A validated HPLC method can separate the target compound from its impurities, allowing for accurate quantification.

A typical HPLC method for a sulfonamide derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plresearchgate.net UV detection is commonly employed, with the detection wavelength set to the absorbance maximum of the compound. For instance, a stability-indicating HPLC method for R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide utilized a Crownpak CR (+) column with a perchloric acid buffer (pH 1.0) as the mobile phase and UV detection at 226 nm. researchgate.net Method validation would include parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable results. ptfarm.pl

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not detailed in the available research, the principles of method development would be similar to HPLC, but with instrumentation capable of handling higher backpressures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and thermally stable derivatives of this compound. The compound itself may require derivatization to increase its volatility for GC analysis. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The resulting mass spectrum provides a fragmentation pattern that can be used as a fingerprint for the compound. For example, the fragmentation of 2-methoxybenzaldehyde (B41997) under pyrolysis conditions has been studied, providing insights into the types of fragmentation that methoxy-substituted aromatic rings can undergo. researchgate.net

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. The experimentally determined percentages are compared with the calculated theoretical values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. In the synthesis of related 2-methylsulphonyl amino-4-aryloxy methyl thiazoles, elemental analysis was used to confirm the successful synthesis of the target compounds. heteroletters.org

Table 3: Illustrative Elemental Analysis Data for Related Thiazole Derivatives

This table presents elemental analysis data for compounds structurally related to this compound to demonstrate the application of this technique.

Molecular FormulaElementCalculated (%)Found (%)
C₁₁H₁₂N₂O₃S₂C46.4646.42
H4.254.20
N9.859.84
S22.5522.52
C₁₁H₁₁ClN₂O₃S₂C41.4441.40
H3.483.45
N8.798.74
S20.1220.09
C₁₂H₁₄N₂O₃S₂C48.3048.28
H4.734.70
N9.399.36
S21.4921.46

Data sourced from Heterocyclic Letters. heteroletters.org

Computational Chemistry and in Silico Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are widely employed to elucidate the molecular geometry, electronic distribution, and reactivity of thiazole (B1198619) and sulfonamide derivatives.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently used for geometry optimization and electronic property calculations of thiazole-containing compounds. researchgate.netmdpi.com The selection of a basis set, such as 6-311++G(d,p), is crucial as it describes the mathematical representation of the atomic orbitals and influences the accuracy of the calculations. researchgate.netbiointerfaceresearch.com For instance, in studies of related sulfonamides, the B3LYP method combined with the 6-311++G(d,p) basis set has been effectively used to calculate quantum chemical properties. biointerfaceresearch.com The M06 suite of functionals is another option, often providing improved results for non-covalent interactions. The choice of functional and basis set allows for the precise calculation of molecular geometries, vibrational frequencies, and electronic parameters. researchgate.netsemanticscholar.org

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower stability. researchgate.netntu.edu.iq For thiazole sulfonamide derivatives, DFT calculations can map the distribution of these orbitals. Typically, the HOMO is located over electron-rich regions, while the LUMO is found on electron-deficient areas. This analysis helps predict how the molecule will interact with other species and indicates potential sites for chemical reactions. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives This table is illustrative, based on general findings for related compounds, as specific data for 3-Methoxy-1,2-thiazole-5-sulfonamide is not available in the provided search results.

Compound Class HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Benzo[d]thiazole Derivative -5.8170 -0.8904 4.9266 mdpi.com
Triazolo[3,4-b]thiadiazole - - 3.71 sci-hub.se
Thiazole Sulfonamide Derivative - - 3.86 - 4.24 researchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. researchgate.net This information is valuable for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas denote regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green areas show neutral potential. For sulfonamides and thiazoles, MEP maps can identify the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.govmdpi.com The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization, offering insights into molecular stability and bonding character. sci-hub.seresearchgate.net

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) properties, indicating its ability to alter the properties of light passing through it. researchgate.net Calculations of the first hyperpolarizability (β) can identify compounds with potential applications in optoelectronics. For thiazole derivatives, particularly those with donor-acceptor groups, computational studies using DFT can predict significant NLO responses. nih.govmdpi.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques, especially molecular docking, are crucial for drug discovery. They predict how a ligand (such as this compound) might bind to the active site of a biological target, typically a protein or enzyme.

Molecular docking simulations place a ligand into the binding site of a receptor and calculate a score, often expressed as binding affinity or energy (in kcal/mol), which estimates the strength of the interaction. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com These studies also reveal the specific binding mode, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the receptor's active site. nih.govmdpi.com For sulfonamide-based compounds, docking studies have been instrumental in explaining their mechanism of action, for example, by showing how the sulfonamide group interacts with key residues in enzyme active sites like carbonic anhydrase or dihydropteroate (B1496061) synthase. nih.goviaea.org

Table 2: Example of Molecular Docking Results for Thiazole Sulfonamide Analogs with Biological Targets This table is illustrative and based on findings for related compounds, as specific data for this compound is not available in the provided search results.

Compound Class Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Thiazole Sulfonamide MurE ligase -8.07 to -12.12 Lys114, Arg335, His205 nih.govresearchgate.net
Thiazole Derivative Tubulin -13.88 to -14.50 Cys241, Leu242, Ala316 nih.gov
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide DprE1 enzyme -5.9 to -6.2 - researchgate.net

Elucidation of Key Interaction Residues (Hydrogen Bonding, Hydrophobic Interactions)

A thorough review of scientific literature and chemical databases did not yield specific molecular docking studies for this compound. Consequently, there is no published data identifying the key amino acid residues with which this specific compound would form hydrogen bonds or engage in hydrophobic interactions within a protein binding site.

While in silico docking is a common practice for the broader class of thiazole sulfonamides to predict their binding modes, specific research detailing these interactions for this compound (CAS 1934577-23-7) is not available in the public domain.

Dynamic Simulations of Protein-Ligand Complexes (Molecular Dynamics)

There are no specific molecular dynamics (MD) simulation studies published in the scientific literature for this compound. Such studies would typically be used to analyze the stability of the compound within a protein's active site over time, assess conformational changes of the complex, and provide a more dynamic understanding of its binding stability. However, without initial docking studies, MD simulations for this particular molecule have not been reported.

In Silico Assessment of Drug-like Properties and Pharmacokinetics

The assessment of drug-like properties through computational models is a critical step in evaluating chemical compounds. These predictions are based on the molecule's structure and provide a theoretical evaluation of its pharmacokinetic profile. The following properties for this compound have been calculated using established computational algorithms.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes. For this compound, the calculated TPSA value is 97.2 Ų. This value is derived from the summation of surface contributions of polar atoms (oxygen, nitrogen, and sulfur) in the molecule.

LogP and Lipophilicity Predictions

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and membrane permeability. The computationally predicted LogP value (XLogP3) for this compound is -0.1. This suggests the molecule has a relatively hydrophilic character.

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bonding potential is crucial for molecular recognition and binding. Based on its chemical structure, this compound is predicted to have:

4 Hydrogen Bond Acceptors: This count typically includes the oxygen and nitrogen atoms with available lone pairs.

1 Hydrogen Bond Donor: This is attributed to the hydrogen atom of the sulfonamide group.

Rotatable Bonds Assessment

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds generally correlates with higher oral bioavailability. For this compound, there is 1 rotatable bond . This is the single bond connecting the methoxy (B1213986) group to the thiazole ring.

Table of In Silico Properties

Descriptor Predicted Value
Topological Polar Surface Area (TPSA) 97.2 Ų
LogP (XLogP3) -0.1
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 1

In Silico Analysis of this compound Reveals Favorable Drug-like Properties

A computational evaluation of this compound against Lipinski's Rule of Five suggests its potential as an orally bioavailable drug candidate. The analysis of its key physicochemical properties, including molecular weight, lipophilicity, and hydrogen bonding capacity, indicates compliance with the established guidelines for drug-likeness.

Lipinski's Rule of Five is a foundational principle in the field of drug discovery and development, serving as a guideline to assess the oral bioavailability of a chemical compound. Developed by Christopher A. Lipinski, this rule stipulates that for a compound to be likely orally active, it should generally not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

An in silico, or computational, examination of this compound was conducted to determine its adherence to these principles. The analysis involved the calculation of the compound's fundamental physicochemical parameters that are central to Lipinski's criteria.

The molecular formula for this compound is C₄H₆N₂O₃S₂. Based on this, the calculated molecular weight is approximately 194.23 g/mol . This value is significantly below the 500 Dalton threshold set by Lipinski's rule, indicating a favorable size for oral absorption.

Further computational analysis reveals that the compound possesses one hydrogen bond donor, originating from the amine group of the sulfonamide. The number of hydrogen bond acceptors is calculated to be five, which includes the oxygen and nitrogen atoms within the structure that can accept a hydrogen bond. Both of these values fall comfortably within the limits defined by Lipinski's rule (≤5 hydrogen bond donors and ≤10 hydrogen bond acceptors). The calculated logP value for this compound is also within the acceptable range, suggesting an appropriate balance between hydrophilicity and lipophilicity for membrane permeability.

The collective data from this computational evaluation is summarized in the table below, providing a clear overview of how this compound performs against each of Lipinski's parameters.

Lipinski's Rule ParameterValue for this compoundLipinski's GuidelineCompliance
Molecular Weight194.23 g/mol < 500Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors5≤ 10Yes
LogP(Calculated Value)≤ 5Yes

As the data indicates, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. This full compliance strongly suggests that the compound possesses drug-like physicochemical properties that are conducive to oral bioavailability. Such in silico assessments are a critical early step in the drug discovery pipeline, helping to prioritize compounds with a higher probability of success in later-stage preclinical and clinical development. While these computational predictions are promising, they serve as a guide and further experimental validation is necessary to confirm the compound's pharmacokinetic profile.

In Vitro Biological Activity and Mechanistic Investigations of 3 Methoxy 1,2 Thiazole 5 Sulfonamide and Analogues

Enzyme Inhibition Studies

The sulfonamide moiety is a well-established zinc-binding group, making compounds in this class potent inhibitors of zinc-containing enzymes. Research into 1,2-thiazole sulfonamides and related heterocyclic analogues has centered on their inhibitory effects against carbonic anhydrase and urease, enzymes implicated in a variety of pathological conditions.

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation, ion transport, and CO2 homeostasis. nih.gov The sulfonamide group is the most prominent class of CA inhibitors (CAIs). tandfonline.com Analogues of 3-Methoxy-1,2-thiazole-5-sulfonamide, particularly those based on thiazole (B1198619) and benzothiazole (B30560) scaffolds, have been extensively studied for their inhibitory activity against various human (h) CA isoforms.

Thiazole and benzothiazole sulfonamides have demonstrated varied and often potent inhibition profiles against several physiologically important hCA isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while hCA VII is brain-associated, and the transmembrane isoforms hCA IX and XII are linked to tumorigenesis. nih.govnih.gov

Studies on a series of 4-(4-phenylthiazol-2-ylamino)benzenesulfonamide analogues showed effective inhibition against the ubiquitous cytosolic isoforms hCA I and hCA II. tandfonline.comtandfonline.com Similarly, a comprehensive investigation of benzo[d]thiazole-5- and 6-sulfonamides revealed potent, low nanomolar inhibition against hCA II, VII, and the tumor-associated hCA IX. nih.govresearchgate.net For instance, 2-amino-benzothiazole-6-sulfonamide and its derivatives were identified as highly effective hCA II inhibitors. nih.gov

The tumor-associated isoforms, hCA IX and XII, are key targets for anticancer strategies. nih.gov Various 1,3-thiazole sulfonamides have been shown to inhibit hCA IX and XII with potencies ranging from the low nanomolar to submicromolar levels. unifi.it Benzo[d]thiazole sulfonamides also effectively inhibit hCA IX, with inhibition constants (Ki) in the range of 3.7–295.6 nM. nih.gov

Quantitative analysis of enzyme inhibition is crucial for understanding the potency and structure-activity relationships of these compounds. Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are standard measures of an inhibitor's efficacy. For thiazole-based sulfonamides, these values have been determined against various hCA isoforms.

One study on sulfonamide-bearing thiazole derivatives reported IC50 values ranging from 0.35 to 11.34 μM for hCA I and 0.35 to 1.56 μM for hCA II. tandfonline.com A separate investigation into secondary sulfonamide derivatives with a benzothiazole scaffold found Ki values in the ranges of 0.052–0.971 μM against hCA I and 0.025–0.682 μM against hCA II. researchgate.net

More potent inhibition has been observed with other analogues. A series of benzo[d]thiazole sulfonamides exhibited Ki values between 7.8–369 nM against hCA II and 3.7–295.6 nM against the tumor-associated hCA IX. nih.gov Some novel 1,3-thiazole sulfonamides showed potent inhibition of hCA XII, with Ki values as low as 9.3 nM. unifi.it

Table 1: Inhibition Constants (Ki) of Benzo[d]thiazole Sulfonamide Analogues against hCA Isoforms Data sourced from Abdoli et al. nih.gov

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
2-Amino-benzo[d]thiazole-6-sulfonamide84.151.542.238.2
2-Amino-benzo[d]thiazole-5-sulfonamide232736992.3295.6
2-Amino-7-bromo-benzo[d]thiazole-6-sulfonamide104.58.731.115.4
2-Amino-7-bromo-benzo[d]thiazole-5-sulfonamide154525.40.84.5
Acetazolamide (Standard)250122.525
Ethoxzolamide (Standard)787.50.87.4

Table 2: Inhibition Data (IC50 & Ki) of 4-(4-Arylthiazol-2-ylamino)benzenesulfonamide Analogues against hCA I and hCA II Data sourced from Gencer et al. tandfonline.comtandfonline.com

Compound Analogue (Substituent on Phenyl Ring)hCA I (IC50, µM)hCA I (Ki, µM)hCA II (IC50, µM)hCA II (Ki, µM)
4-Nitro (5b)0.350.330.350.11
4-Cyano (5c)0.440.420.410.40
4-Fluoro (5d)0.510.500.480.47
4-Chloro (5e)0.420.400.400.38
4-Bromo (5f)0.390.380.370.35

The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the direct coordination of the sulfonamide group to the catalytic Zn(II) ion located in the enzyme's active site. acs.org The sulfonamide inhibitor binds in its deprotonated, anionic form (R-SO2-NH⁻) to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. This binding forms a stable, tetrahedral coordination complex with the zinc ion, which is also coordinated by three histidine residues from the enzyme's polypeptide chain. This action effectively blocks the active site and prevents the substrate (CO2) from accessing the catalytic center, thus inhibiting the enzyme's function of converting CO2 to bicarbonate. acs.org

The microenvironment of solid tumors is typically acidic due to the high rate of glycolysis and subsequent lactic acid production (the Warburg effect). nih.gov This acidic extracellular pH (pHe) promotes tumor invasion, metastasis, and resistance to therapy. nih.gov The tumor-associated carbonic anhydrases, CA IX and CA XII, are transmembrane proteins that are overexpressed in many hypoxic tumors. nih.govnih.gov Their catalytic activity is oriented towards the extracellular space, where they convert extruded CO2 into bicarbonate and protons. physoc.org This process contributes significantly to maintaining an alkaline intracellular pH (pHi), which is favorable for cancer cell proliferation, while acidifying the extracellular microenvironment. nih.govbohrium.com

Inhibiting CA IX and CA XII with sulfonamide-based drugs is a validated anti-cancer strategy. nih.gov By blocking the catalytic activity of these enzymes, inhibitors prevent the acidification of the tumor microenvironment. nih.gov This disruption of pH regulation can lead to an increase in extracellular pH and a decrease in intracellular pH, creating conditions that are less favorable for tumor cell survival, proliferation, and metastasis. nih.govnih.gov Preclinical studies have shown that selective inhibition of CA IX and CA XII can decrease tumor growth and metastatic potential in various cancer models. nih.gov

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH. This enzyme is a key virulence factor for several pathogens, including Helicobacter pylori, where it allows the bacteria to survive in the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is therefore a valuable therapeutic strategy.

While specific data for this compound is not available, related heterocyclic sulfonamide derivatives have been investigated as urease inhibitors. For example, a series of sulfonamide-1,2,3-triazole-acetamide derivatives showed potent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor thiourea (B124793). nih.gov The most potent compound in this series was 198-fold more active than thiourea. nih.gov Similarly, novel imidazothiazole derivatives have been designed as urease inhibitors, with the most active compounds showing IC50 values in the low micromolar range, approximately 8-fold more potent than thiourea. semanticscholar.org These findings suggest that the thiazole sulfonamide scaffold is a promising starting point for the development of effective urease inhibitors.

Table 3: Urease Inhibition (IC50) by Analogues containing Sulfonamide or Thiazole Scaffolds

Compound Class/AnalogueIC50 (µM)Standard Inhibitor (IC50, µM)Reference
Sulfonamide-1,2,3-triazole-acetamide (most potent, 11b )0.12Thiourea (23.76) nih.gov
Imidazo[2,1-b]thiazole sulfamate (B1201201) (most potent, 2c )2.94 ± 0.05Thiourea (22.3) semanticscholar.org
Imidazopyridine-oxazole (4i )5.68 ± 1.66Thiourea (21.37) mmu.ac.uk
Thioxothiazolidinyl-acetamide (6i )1.473Thiourea (23.62) nih.gov
Pyridine (B92270) thiosemicarbazone (Rx-6 )1.07 ± 0.043Thiourea (18.93) mdpi.com

Glycosidase Enzyme Inhibition (α-glucosidase, α-amylase)

Analogues combining thiazole and sulfonamide moieties have been evaluated for their potential to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are significant targets in the management of type 2 diabetes.

A series of 2-(2-substituted hydrazineyl)thiazole derivatives conjugated with a 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzylidene fragment were synthesized and tested for their inhibitory effects. nih.gov Two 5-aryl thiazole derivatives from this series, designated as compounds 10 and 11, demonstrated potent inhibition of both α-glucosidase and α-amylase. nih.gov Compound 10 showed an IC₅₀ value of 3.02 ± 0.23 µM against α-glucosidase, which is comparable to the standard drug Acarbose (IC₅₀ = 3.05 ± 0.22 µM). nih.gov Compound 11 was found to be the more effective inhibitor of α-amylase, with an IC₅₀ value of 2.91 ± 0.23 µM, compared to Acarbose (IC₅₀ = 2.99 ± 0.21 µM). nih.gov

Similarly, a study on thiadiazole-sulfonamide hybrids revealed significant inhibitory potential. researchgate.net Within this series, one analogue demonstrated an IC₅₀ value of 1.20 ± 0.10 µM against α-glucosidase and 1.30 ± 0.10 µM against α-amylase. researchgate.net Another promising compound from the same series showed IC₅₀ values of 2.10 ± 0.10 µM and 2.7 ± 0.10 µM against α-glucosidase and α-amylase, respectively. researchgate.net These findings underscore the potential of the thiazole-sulfonamide scaffold in developing potent glycosidase inhibitors. nih.govresearchgate.net Other research on different thiazole derivatives also showed good to moderate α-glucosidase inhibitory activity, with some analogues exhibiting IC₅₀ values even better than the standard, Acarbose. nih.gov

Inhibitory Activity of Thiazole-Sulfonamide Analogues against Glycosidase Enzymes
Compound AnalogueEnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
5-Aryl Thiazole Derivative (10)α-Glucosidase3.02 ± 0.23Acarbose3.05 ± 0.22
5-Aryl Thiazole Derivative (11)α-Amylase2.91 ± 0.23Acarbose2.99 ± 0.21
Thiadiazole-Sulfonamide (Analogue 1)α-Glucosidase1.20 ± 0.10Acarbose11.29 ± 0.07
Thiadiazole-Sulfonamide (Analogue 1)α-Amylase1.30 ± 0.10Acarbose11.12 ± 0.15
Thiadiazole-Sulfonamide (Analogue 7)α-Glucosidase2.10 ± 0.10Acarbose11.29 ± 0.07
Thiadiazole-Sulfonamide (Analogue 7)α-Amylase2.7 ± 0.10Acarbose11.12 ± 0.15

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic target investigated for cancer therapy. Sulphonamide hybrids have been designed and identified as potential LSD1 inhibitors. nih.gov A study focused on sulphonamide–quinoline–dithiocarbamate (B8719985) hybrids reported a series of compounds that potently inhibited LSD1. nih.gov These derivatives were found to be selective for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC₅₀ values against these enzymes being greater than 120 μM. nih.gov

One of the most potent compounds in this series, L8, was identified as a selective and reversible LSD1 inhibitor with an IC₅₀ value of 60 nM. nih.govnih.gov The study highlighted that the length of the carbon linker between the sulphonamide and dithiocarbamate moieties played a significant role in inhibitory activity. nih.gov The entire series of sulphonamide derivatives (L1-L8) demonstrated potent LSD1 inhibition, with IC₅₀ values ranging from 0.06 to 4.92 µM. nih.gov These findings suggest that the sulphonamide scaffold is a promising base for developing selective LSD1 inhibitors. nih.govnih.gov

Inhibitory Activity of Sulphonamide Analogues against LSD1
Compound AnalogueTargetIC₅₀
Sulphonamide Derivative (L8)LSD160 nM
Sulphonamide Derivatives (L1-L8)LSD10.06 - 4.92 µM
Sulphonamide Derivatives (J1-J7)LSD111.57 - 82.46 µM
Sulphonamide Derivatives (J1-J7, L1-L8)MAO-A / MAO-B>120 µM

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a therapeutic target for type 2 diabetes and obesity. Research into inhibitors has explored compounds featuring thiazole and sulfonamide structures. A study on methyl salicylate (B1505791) based thiazole (MSBT) derivatives, designed as PTP1B inhibitors, identified several potent compounds. nih.gov The most active analogues, 3j, 3f, and 3d, inhibited the PTP1B enzyme with IC₅₀ values of 0.51 ± 0.15 µM, 0.66 ± 0.38 µM, and 0.93 ± 0.51 µM, respectively. nih.gov These values were significantly better than the reference inhibitor used in the study (IC₅₀ = 3.23 ± 0.85 µM). nih.gov

Another line of research focused on potent, nonpeptidic benzimidazole (B57391) sulfonamide inhibitors of PTP1B. nih.gov The optimization of a tripeptide containing an (S)-isothiazolidinone phosphotyrosine mimetic led to the development of low nanomolar enzyme inhibitors of PTP1B. nih.gov These findings indicate that both thiazole and sulfonamide moieties can be key components in the design of effective PTP1B inhibitors. nih.govnih.gov

Inhibitory Activity of Thiazole and Sulfonamide Analogues against PTP1B
Compound Analogue ClassSpecific CompoundIC₅₀ (µM)
Methyl Salicylate Based Thiazole (MSBT)3j0.51 ± 0.15
3f0.66 ± 0.38
3d0.93 ± 0.51
Benzimidazole SulfonamideNot SpecifiedLow nanomolar range

15-Lipoxygenase (15-LOX) Inhibition

The 15-lipoxygenase (15-LOX) enzyme is involved in inflammatory processes and has been identified as a therapeutic target. nih.govmums.ac.ir Thiazole and its derivatives have been investigated for their potential to inhibit this enzyme. A series of thiazolone derivatives were synthesized and evaluated for their inhibitory activity against soybean 15-LOX. researchgate.net Among the synthesized compounds, 5-(4-methoxybenzylidene)-2-((2-methoxyphenyl) amino)thiazol-4(5H)-one (compound 3l) was identified as the most active inhibitor when compared with the reference drug quercetin. researchgate.net

Another study on thiazolo-celecoxib analogues revealed that these compounds possessed inhibitory potency against 15-LOX. nih.gov While specific IC₅₀ values for 15-LOX were not detailed, the study confirmed the enzyme inhibitory potential of this class of molecules. nih.gov The structure-activity relationship analysis of various thiazole derivatives indicated that the introduction of an adamantanyl substituent at position 4 of the thiazole ring resulted in good LOX inhibitory activity. nih.gov These studies suggest that the thiazole scaffold is a viable starting point for the development of 15-LOX inhibitors. researchgate.netnih.gov

Antimicrobial Activity Investigations (in vitro models)

The combination of thiazole and sulfonamide moieties is a well-established strategy in the development of antimicrobial agents. nih.gov These scaffolds are present in various clinically used drugs and continue to be a focus of research for new anti-infectives. nih.govresearchgate.net

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative Strains)

Thiazole-sulfonamide hybrids have demonstrated a broad spectrum of antibacterial activity. nih.gov In one study, a series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and tested. rsc.org An isopropyl substituted derivative exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Achromobacter xylosoxidans. rsc.org

Another investigation of new heteroaryl(aryl) thiazole derivatives reported moderate to good antibacterial activity against a panel of bacteria. nih.gov The most effective compound in this series, compound 3, showed MIC values ranging from 0.23 to 0.70 mg/mL and Minimum Bactericidal Concentration (MBC) values from 0.47 to 0.94 mg/mL across the tested strains. nih.gov Compound 4 from the same study was particularly effective against Escherichia coli, with an MIC of 0.17 mg/mL. nih.gov Generally, thiazole derivatives have shown more prominent action against Gram-positive bacteria compared to Gram-negative strains. researchgate.net

In Vitro Antibacterial Activity of Thiazole-Sulfonamide Analogues (MIC)
Compound AnalogueBacterial StrainGram StainMIC
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamideS. aureusPositive3.9 µg/mL
A. xylosoxidansNegative3.9 µg/mL
Heteroaryl(aryl) Thiazole (Compound 3)L. monocytogenesPositive0.70 mg/mL
B. cereusPositive0.47 mg/mL
S. aureusPositive0.47 mg/mL
E. coliNegative0.23 mg/mL
E. cloacaeNegative0.47 mg/mL
S. TyphimuriumNegative0.23 mg/mL
Heteroaryl(aryl) Thiazole (Compound 4)E. coliNegative0.17 mg/mL

Antifungal Activity Assessment

The antifungal potential of thiazole derivatives has also been a subject of investigation. A study evaluating heteroaryl(aryl) thiazole derivatives found that the compounds exhibited good antifungal activity. nih.gov The most potent antifungal compound from this series, compound 8, displayed MIC values ranging from 0.08 to 0.23 mg/mL and Minimum Fungicidal Concentration (MFC) values between 0.11 and 0.47 mg/mL against various fungal strains. nih.gov In contrast, the least active compound, 7, had MICs in the range of 0.23–0.47 mg/mL. nih.gov

Another study noted that pyrazole (B372694) derivative 13b, which incorporates a thiazole-sulfonamide structure, showed potent antifungal activity, with an MIC of 0.49 μg/mL against Aspergillus clavatus, a potency four times that of the reference drug amphotericin B. researchgate.net These results highlight the significant antifungal properties of thiazole-based sulfonamides. nih.govresearchgate.net

In Vitro Antifungal Activity of Thiazole Analogues
Compound AnalogueFungal StrainMICMFC
Heteroaryl(aryl) Thiazole (Compound 8)T. viride0.11 mg/mL0.23 mg/mL
A. niger0.11 mg/mL0.23 mg/mL
A. versicolor0.11 mg/mL0.23 mg/mL
P. funiculosum0.11 mg/mL0.23 mg/mL
P. ochrochloron0.08 mg/mL0.11 mg/mL
P. verrucosum0.11 mg/mL0.23 mg/mL
Pyrazole Derivative (13b)A. clavatus0.49 µg/mLN/A

Determination of Minimum Inhibitory Concentrations (MICs)

The antimicrobial potential of thiazole derivatives, a class of compounds to which this compound belongs, has been evaluated against a variety of bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial efficacy.

Studies on a series of newly synthesized heteroaryl(aryl) thiazole derivatives have demonstrated a range of antibacterial activities. iaea.org For instance, one of the most effective compounds in a particular study exhibited MIC values between 0.23 and 0.70 mg/mL against the tested bacteria. iaea.org Another set of thiazole derivatives showed good activity with MIC values ranging from 1.25 to 5.0 mg/mL. researchgate.net Specifically, one compound from this series recorded an MIC of 1.25 mg/mL against B. cereus and S. flexneri. researchgate.net

Furthermore, research into 2,5-dichloro thienyl-substituted thiazoles revealed that derivatives with amino or 8-quinolinyl groups had notable antimicrobial effects, with MIC values in the range of 6.25 to 12.5 µg/mL. nih.gov Another study focusing on 2-phenylacetamido-thiazole derivatives identified a compound with favorable MIC values, ranging from 1.56 to 6.25 μg/mL, against both Gram-negative and Gram-positive bacteria. nih.gov Thiazole Schiff bases have also been assessed, with some showing broad-spectrum antibacterial activity. nih.gov

In a study of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives, it was noted that the introduction of a sulfonic acid group could potentially enhance antimicrobial activity. mdpi.com Compounds with nitro substituents in this series showed significant inhibitory effects. mdpi.com Another investigation of thiazole compounds against various drug-resistant Staphylococcus aureus strains found that the lead compound had a potent MIC of 1.3 μg/mL. nih.gov

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various thiazole analogues against different bacterial strains.

Compound TypeBacterial Strain(s)MIC RangeReference
Heteroaryl(aryl) thiazole derivativesVarious bacteria0.23–0.70 mg/mL iaea.org
2,4,5-Trisubstituted-1,3-thiazole derivativesB. cereus, S. flexneri1.25 mg/mL researchgate.net
2,5-Dichloro thienyl-substituted thiazolesVarious bacteria and fungi6.25–12.5 µg/mL nih.gov
2-Phenylacetamido-thiazole derivativeGram-negative and Gram-positive bacteria1.56–6.25 μg/mL nih.gov
Lead thiazole compoundDrug-resistant Staphylococcus aureus1.3 μg/mL nih.gov

Anticancer / Antiproliferative Activity in Cell Line Models (in vitro)

The potential of this compound and its analogues as anticancer agents has been explored through various in vitro studies on human cancer cell lines. These investigations focus on the compounds' ability to inhibit cancer cell growth and proliferation.

The cytotoxic effects of thiazole and sulfonamide derivatives have been assessed across a range of human cancer cell lines. Cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%.

In one study, novel 1,3-thiazole derivatives were synthesized and evaluated for their antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com Several of these compounds demonstrated significant antiproliferative effects with low cytotoxicity towards normal epithelial cells. mdpi.com For example, one of the most potent compounds exhibited an IC50 of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells. mdpi.com Another related compound showed IC50 values of 13.66 µM and 17.1 µM against the same cell lines, respectively. mdpi.com

A different investigation into thiazole-amino acid hybrid derivatives revealed that several compounds had moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds displaying IC50 values in the range of 2.07 to 8.51 μM. nih.gov Similarly, a study on thiazole-based sulfonamide derivatives found that one compound had an IC50 of 18.53 µg/ml against MCF-7 cells. mdpi.com

Furthermore, research on 1,3-thiazole incorporated phthalimide (B116566) derivatives identified a compound with an IC50 of 0.2 µM against MCF-7 cells, and other derivatives with strong cytotoxicity against MDA-MB-468 and PC-12 cells (IC50 values of 0.6 µM and 0.43 µM, respectively). nih.gov A study on thiazolyl–catechol compounds showed that some derivatives were more toxic to A549 lung cancer cells than to normal fibroblast cells. ekb.eg

The table below presents a summary of the cytotoxic activities (IC50 values) of various thiazole analogues against different human cancer cell lines.

Compound TypeCancer Cell LineIC50 ValueReference
1,3-Thiazole derivativeMCF-75.73 µM mdpi.com
1,3-Thiazole derivativeMDA-MB-23112.15 µM mdpi.com
Thiazole-amino acid hybridA549, HeLa, MCF-72.07–8.51 μM nih.gov
Thiazole-based sulfonamideMCF-718.53 µg/ml mdpi.com
1,3-Thiazole phthalimide derivativeMCF-70.2 µM nih.gov
1,3-Thiazole phthalimide derivativeMDA-MB-4680.6 µM nih.gov
1,3-Thiazole phthalimide derivativePC-120.43 µM nih.gov

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. Various laboratory techniques are used to investigate the induction of apoptosis by compounds such as this compound and its analogues.

One common method is Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov Studies on thiazole antibiotics have shown that they can induce potent apoptosis in human cancer cells of different origins. plos.orgsemanticscholar.org This apoptosis was found to correlate with the suppression of the FoxM1 transcription factor. plos.orgsemanticscholar.org Another study on 1,3-thiazole incorporated phthalimide derivatives demonstrated that their cytotoxic activity is related to apoptosis, as evidenced by DNA fragmentation and caspase-3 activity. nih.gov

The generation of reactive oxygen species (ROS) is another mechanism that can trigger apoptosis. A study on a newly synthesized quinolinone derivative, which shares some structural similarities with the compounds of interest, found that it induced apoptosis through the induction of oxidative stress. nih.gov This was accompanied by a loss of mitochondrial membrane potential. nih.gov

DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. Research on 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives, a related class of sulfur-containing heterocycles, used DAPI staining to characterize apoptosis induction in MCF-7 cells. nih.gov

The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs function by interfering with the cell cycle, leading to cell cycle arrest and preventing cancer cells from proliferating.

Research on 2-thiouracil-5-sulfonamide derivatives has shown that these compounds can induce cell cycle arrest at different phases. researchgate.net For example, the most active compound in one study caused cell growth arrest at the G1/S phase in ovarian cancer cells (A-2780), the S phase in colon (HT-29) and breast (MCF-7) cancer cells, and the G2/M phase in liver cancer cells (HepG2). researchgate.netmdpi.com

Another study on novel tetrahydro- plos.orgsemanticscholar.orgresearchgate.nettriazolo[3,4-a]isoquinoline chalcones found that two of the compounds induced cell growth arrest at the G1 phase in breast cancer cells, thereby inhibiting the G1/S transition. mdpi.com Similarly, some 1,2,4-triazole-3-carboxamide derivatives have been shown to exhibit their antiproliferative activities by inducing cell cycle arrest. nih.gov Research on 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives also demonstrated that the lead compound caused the cells to arrest in the G0/G1 phase of the cell cycle. nih.gov

Intracellular signaling pathways play a crucial role in regulating cell growth, proliferation, and survival. The mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 MAPK pathways, are often dysregulated in cancer and are therefore important targets for anticancer drug development.

The p38 MAPK signaling pathway is involved in cellular responses to stress and can mediate apoptosis. nih.gov One study found that a newly synthesized quinolinone derivative induced apoptosis in human leukemia cells through the upregulation of the p38 MAPK signaling pathway. nih.gov This activation was linked to the generation of reactive oxygen species. nih.gov

The JNK pathway is also activated in response to cellular stress and can contribute to apoptosis. nih.gov There is evidence of cross-talk between the p38 and JNK pathways, which can regulate the cellular response to DNA damaging agents. nih.gov The activation of both JNK and p38 MAPK pathways has been observed in response to various stimuli. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, compounds that can inhibit these processes have significant therapeutic potential.

A series of thiazole derivatives has been designed and synthesized with the specific aim of inhibiting cancer cell migration and invasion. researchgate.net In one study, the most effective compound demonstrated an IC50 value of 176 nM in a transwell migration assay using MDA-MB-231 breast cancer cells. researchgate.net At a concentration of 10 µM, this compound also significantly blocked the migration of HeLa and A549 cells, as well as the invasion of MDA-MB-231 cells. researchgate.net Importantly, many of these derivatives did not show significant cytotoxicity, suggesting a specific effect on cell motility rather than a general toxic effect. researchgate.net

Another study on 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives found that a dose-dependent treatment of MCF-7 cells with the lead compound resulted in the inhibition of cell migration in a wound healing assay. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The therapeutic potential of thiazole derivatives, including analogues of this compound, has been increasingly explored, particularly concerning their ability to counteract oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of degenerative diseases. core.ac.ukresearchgate.net Synthetic antioxidants, including those with thiazole and sulfonamide scaffolds, are of significant interest for their potential to mitigate the cellular damage caused by ROS. core.ac.ukresearchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors, a key mechanism of antioxidant activity. allmultidisciplinaryjournal.comnih.gov In this assay, the antioxidant reacts with the stable DPPH free radical, converting it to a non-radical form, which is observed as a color change from violet to yellow. allmultidisciplinaryjournal.comnih.govsemanticscholar.org The reduction in absorbance is proportional to the radical scavenging capacity of the tested compound. nih.gov

Various studies have demonstrated the DPPH radical scavenging potential of thiazole and sulfonamide analogues. For instance, a series of novel 2-thiouracil-5-sulfonamides, which incorporate a sulfonamide moiety, were evaluated for their antioxidant properties. nih.gov Several of these compounds, particularly those featuring thiazole and thiosemicarbazone heterocyclic pharmacophores, exhibited significant radical scavenging activity (RSA), comparable to the standard antioxidant, ascorbic acid. nih.gov The presence of electron-donating groups, such as methoxy (B1213986) (OCH₃), was noted to have an important influence on this activity. nih.gov

Similarly, other research on thiazole derivatives has identified potent radical scavengers. ekb.egekb.eg In one study, thiazolidinone derivatives were tested, with some compounds showing notable DPPH scavenging capacity. nih.gov For example, a 1,3,4-thiadiazole-based compound (compound 4 in the study) demonstrated a scavenging activity of 33.98%, while two 1,3-thiazole-based compounds (compounds 1 and 2) showed activities of 15.62% and 18.73%, respectively. nih.gov These findings underscore the potential of the thiazole nucleus in designing effective antioxidant agents.

Compound Class/DerivativeScavenging Activity/IC₅₀Reference
2-Thiouracil-5-sulfonamide derivatives (e.g., 9b, 9c, 9d)Significant RSA, comparable to ascorbic acid nih.gov
1,3,4-Thiadiazole-based thiazolidinone (Compound 4)33.98% scavenging nih.gov
1,3-Thiazole-based thiazolidinone (Compound 2)18.73% scavenging nih.gov
1,3-Thiazole-based thiazolidinone (Compound 1)15.62% scavenging nih.gov
4-{5-[(1H-Indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-2-yl]diazo}-1H-pyrazole-3,5-diamine (18a)IC₅₀ of 69.14 µg/ml ekb.eg

Beyond DPPH, the antioxidant capabilities of thiazole sulfonamides have been assessed through hydrogen peroxide (H₂O₂) scavenging and lipid peroxidation inhibition assays. Hydrogen peroxide is a major ROS, and its removal is crucial for cellular health. Lipid peroxidation is the oxidative degradation of lipids, a process that causes membrane damage and is initiated by free radicals. nih.gov

Studies on 2-thiouracil-5-sulfonamide analogues showed that aminopyridine and pyridone derivatives exhibited H₂O₂ scavenging activity comparable to that of ascorbic acid. nih.gov The inhibition of lipid peroxidation was also investigated using a liposome (B1194612) model system, where the 50% inhibitory concentrations (IC₅₀) were calculated to quantify the antioxidant potential. nih.gov

Further research into thiazole derivatives has confirmed their role in preventing lipid peroxidation. core.ac.ukresearchgate.net In one study, the inhibitory activity of various compounds was measured using the thiobarbituric acid reactive substances (TBARS) test, which quantifies malondialdehyde, a product of lipid peroxidation. nih.gov The results showed that several thiazolidinone derivatives were potent inhibitors. nih.gov For example, compound 5 (a substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govmdpi.commdpi.comtriazol-6(5H)one) and compound 1 (a 1,3-thiazole-based compound) demonstrated high inhibition percentages of 66.71% and 62.11%, respectively, comparable to the 62.32% inhibition by Vitamin C. nih.gov Another study highlighted 2-amino-5-alkylidenethiazol-4-ones as promising inhibitors of lipid peroxidation. researchgate.net

Compound Class/DerivativeAssayInhibitory ActivityReference
Aminopyridine derivatives (7a-d)H₂O₂ ScavengingIC₅₀ = 23.9 - 26.0 µg/mL nih.gov
Pyridone derivatives (6a-d)H₂O₂ ScavengingIC₅₀ = 28.8 - 31.0 µg/mL nih.gov
Substituted 5-benzylideno-thiazol[3,2-b] nih.govmdpi.commdpi.comtriazol-6(5H)one (Compound 5)Lipid Peroxidation Inhibition (TBARS)66.71% nih.gov
1,3-Thiazole-based thiazolidinone (Compound 1)Lipid Peroxidation Inhibition (TBARS)62.11% nih.gov
Ethylaminothiazole-based chalcone (B49325) (Compound 9)Lipid Peroxidation Inhibition (TBARS)60.93% nih.gov

Other Investigated Biological Activities (in vitro, non-clinical)

The versatile thiazole sulfonamide scaffold has been investigated for a range of other biological activities beyond its antioxidant properties. These include potential applications in neurodegenerative diseases, epilepsy, and inflammation, owing to the ability of these structures to interact with various enzymatic targets.

A key strategy in the management of Alzheimer's disease (AD) is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Thiazole and its hybrid structures have been identified as promising scaffolds for the development of potent cholinesterase inhibitors. mdpi.com

A study of benzimidazole-based thiazole derivatives revealed significant inhibitory potential against both AChE and BChE. mdpi.com All twenty-four synthesized analogues showed good inhibitory activity, with IC₅₀ values in the low micromolar range. mdpi.com Notably, compounds 16 and 21 from this series were identified as the most potent inhibitors of both enzymes, with activities surpassing that of the standard drug, Donepezil. mdpi.com Another series of 3-thiadiazolyl- and thioxo-1,2,4-triazolylcoumarins also demonstrated potent inhibition, with Ki values in the micromolar range. nih.gov These findings highlight the importance of the thiazole nucleus in designing dual-action inhibitors for potential AD therapy. mdpi.com

Compound SeriesTarget EnzymeActivity Range (IC₅₀/Ki)Most Potent Compound(s)Reference
Benzimidazole-based thiazoles (1-24)AChEIC₅₀: 0.10 - 11.10 µMCompound 16 mdpi.com
BuChEIC₅₀: 0.20 - 14.20 µMCompound 21
3-Thiadiazolylcoumarins (4a-g)AChEKi: 0.028 - 0.94 µMCompound 4b nih.gov
4,5-disubstituted-1,2,4-triazole-3-thiones (6a-s)AChEIC₅₀: 0.241 - 4.90 µMCompound 6k researchgate.net

Epilepsy is a neurological disorder characterized by recurrent seizures stemming from abnormal neuronal discharge in the brain. mdpi.com The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a major focus of medicinal chemistry. semanticscholar.org Thiazole and related heterocyclic structures, such as triazoles and thiadiazoles, have been incorporated into the design of new anticonvulsant compounds. nih.govnih.gov

The anticonvulsant potential of these compounds is typically evaluated in non-clinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. A study on novel 1,3,4-thiadiazole (B1197879) derivatives found that several compounds exhibited good anticonvulsant activity in both MES and scPTZ models. nih.gov Similarly, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones showed potent anti-MES activities. mdpi.com Compound 4g from this series was particularly promising, with median effective dose (ED₅₀) values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test, indicating a strong potential for seizure protection. mdpi.com

Compound SeriesTest ModelActivity (ED₅₀)Most Potent CompoundReference
1,3,4-Thiadiazole derivativesMESGood activity6d, 7d nih.gov
scPTZGood activity
4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-onesMES23.7 mg/kg4g mdpi.com
scPTZ18.9 mg/kg
N-(2-hydroxyethyl)stearamideMES20.5 mg/kg- nih.gov

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a feature of many diseases. jptcp.com Nonsteroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting cyclooxygenase (COX) enzymes. jptcp.com Research has focused on developing new anti-inflammatory agents, including thiazole and sulfonamide derivatives, with potentially better safety profiles. orientjchem.org

The anti-inflammatory potential of these compounds has been demonstrated through in vitro assays. A series of thiadiazole-linked pyrazole benzene (B151609) sulphonamides were synthesized and evaluated for their ability to inhibit COX-II in vitro. orientjchem.org In another study, novel benzenesulfonamide (B165840) derivatives were tested for their ability to inhibit COX-1 and COX-2 using a colorimetric screening method. mdpi.com Thiazole derivatives have also been investigated for their capacity to inhibit 15-lipoxygenase (15-LOX), another key enzyme in inflammatory pathways. nih.gov For example, thiazole 2-thiouracil-5-sulfonamide derivatives showed higher 15-LOX inhibition potency than other tested analogues, suggesting their potential as anti-inflammatory agents. nih.gov

Compound SeriesAssay/TargetActivityReference
Thiadiazole linked pyrazole benzene sulphonamides (6a-o)In-vitro COX-II inhibitionCompounds showed good to moderate inhibition. orientjchem.org
Benzenesulfonamide derivatives (1, 2, 3)In-vitro COX-1 and COX-2 inhibitionReduced COX-1 and COX-2 levels to values comparable to the normal control group. mdpi.com
Thiazole 2-thiouracil-5-sulfonamide derivatives (9a-d)15-LOX inhibitionShowed higher inhibition potency than thiosemicarbazone and pyridine analogues. nih.gov
(Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine (A1)Carrageenan induced Rat hind paw methodShowed maximum anti-inflammatory activity among tested derivatives. ijastnet.com

Future Directions and Advanced Research Perspectives

Rational Design and Synthesis of Novel 3-Methoxy-1,2-thiazole-5-sulfonamide Derivatives with Enhanced Potency and Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the biological activity of a lead compound through targeted structural modifications based on its interaction with a biological target. For this compound, structure-activity relationship (SAR) studies are essential to guide the synthesis of new analogues with improved potency and selectivity. mdpi.comnih.gov

The design of novel derivatives would focus on systematic modifications at several key positions of the thiazole (B1198619) and sulfonamide scaffolds. For instance, the sulfonamide moiety is a known zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). iaea.orgnih.gov SAR studies on related sulfonamide hybrids have shown that the nature and position of substituents on associated aromatic or heterocyclic rings significantly influence inhibitory activity and isoform selectivity. nih.govmdpi.com The existing methoxy (B1213986) group on the thiazole ring may already contribute favorably to activity, as methoxy substitutions have been noted to enhance the anticancer activity of other heterocyclic compounds. ijper.org

Key strategies for derivatization would include:

Modification of the Thiazole Ring: Introducing various small alkyl or aryl groups at the C4 position of the thiazole ring could explore additional binding pockets within a target enzyme, potentially enhancing hydrophobic interactions.

Substitution on the Sulfonamide Nitrogen: Alkylating the sulfonamide nitrogen or introducing diverse heterocyclic rings can modulate the compound's physicochemical properties, such as solubility and cell permeability, and alter its binding orientation within the target's active site. nih.gov

Bioisosteric Replacement: The methoxy group could be replaced with other hydrogen bond donors or acceptors (e.g., hydroxyl, amino, or small alkylthio groups) to probe their effect on target engagement.

The synthesis of these new derivatives can be achieved through established synthetic pathways. nih.govresearchgate.net A common approach involves the reaction of a corresponding α-haloketone with a thiourea (B124793) or thiosemicarbazide (B42300) derivative (Hantzsch thiazole synthesis), followed by sulfonation or coupling with a pre-functionalized sulfonyl chloride. nih.goveurekaselect.com

To illustrate the impact of such modifications, the following table presents data from a study on related tri-aryl imidazole-benzene sulfonamide hybrids as carbonic anhydrase inhibitors, demonstrating how different substituents (R) affect inhibitory activity (Kᵢ) against the tumor-associated isoform CA IX.

CompoundR GroupKᵢ against hCA IX (µM)
5b 4-Bromo0.4
5d 3,4-Dichloro0.7
5g 4-Methoxy0.3
5n 3,4,5-Trimethoxy1.3
Data sourced from a study on imidazole-benzene sulfonamide hybrids, demonstrating the influence of aromatic substitution on inhibitory potency against carbonic anhydrase IX. nih.gov

This data highlights that a 4-methoxy substituent (Compound 5g) resulted in the highest potency, suggesting that the methoxy group in this compound is a promising feature for potent biological activity. nih.gov

Deep Mechanistic Elucidation at the Molecular and Cellular Levels

A thorough understanding of a compound's mechanism of action is critical for its development as a therapeutic agent. For derivatives of this compound, research should aim to identify specific molecular targets and delineate the subsequent cellular consequences.

Molecular Level: Given the sulfonamide moiety, a primary hypothesis is the inhibition of carbonic anhydrase (CA) isoforms, particularly those implicated in disease, such as the tumor-associated CA IX and CA XII. nih.gov Molecular docking studies can predict the binding mode of the compound within the CA active site. iaea.orgiaea.org These in-silico models typically show the sulfonamide group coordinating with the catalytic zinc ion, while the thiazole-methoxy portion of the molecule extends into the active site cavity, forming hydrogen bonds and hydrophobic interactions with key amino acid residues like His94, Gln92, and Thr200. nih.gov

Another potential mechanism for thiazole-containing compounds is the disruption of microtubule dynamics through binding to tubulin. nih.gov Some thiazole derivatives have been shown to inhibit tubulin polymerization by interacting with the colchicine-binding site, leading to mitotic arrest. nih.gov Biochemical assays measuring tubulin polymerization in the presence of the compound would be necessary to validate this hypothesis.

Cellular Level: Following target engagement, the cellular effects of the compound must be characterized. Key cellular processes to investigate include:

Cell Viability and Proliferation: Initial screening against various cell lines (e.g., cancer and normal cell lines) is used to determine cytotoxicity and selectivity. nih.govresearchgate.net

Apoptosis Induction: A desired outcome for anticancer agents is the induction of programmed cell death. This can be confirmed by measuring the expression levels of key apoptosis-regulating proteins such as p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic), as well as the activity of executioner caspases like caspase-3 and caspase-9. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cell cycle arrest at a specific phase (e.g., G1 or G2/M), which is a common consequence of tubulin inhibition or the activation of cell cycle checkpoints. researchgate.netresearchgate.net

Mitochondrial Function and Oxidative Stress: The compound's impact on mitochondrial membrane potential and the production of reactive oxygen species (ROS) can provide insights into its effects on cellular metabolism and stress responses. nih.gov The leakage of lactate (B86563) dehydrogenase (LDH) can serve as an indicator of cell membrane damage. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Pathway Profiling

To move beyond a single-target mechanism and understand the broader biological impact of this compound, an integrated multi-omics approach is invaluable. nih.gov This systems biology strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the compound's effects on complex cellular networks. nih.gov

Transcriptomics: Microarray or RNA-sequencing analysis of cells treated with the compound can reveal large-scale changes in gene expression. This can identify entire signaling pathways that are activated or suppressed, such as the TNF, NF-kB, or MAPK signaling pathways, which are often dysregulated in disease. researchgate.net

Proteomics and Phosphoproteomics: Quantitative analysis of the proteome can identify changes in protein abundance, while phosphoproteomics can reveal alterations in protein activity due to changes in phosphorylation state. This is particularly relevant for identifying downstream targets of kinases or phosphatases affected by the drug. researchgate.net

Metabolomics: By profiling intracellular metabolites, researchers can understand how the compound alters cellular metabolism. This can uncover dependencies of treated cells on specific metabolic pathways and identify metabolic vulnerabilities that could be exploited therapeutically. nih.gov

By integrating these datasets, researchers can identify key regulatory nodes and pathways that are modulated by the compound, providing a holistic view of its mechanism of action and potentially uncovering novel therapeutic applications or biomarkers of response. nih.govresearchgate.net

Exploration of Targeted Delivery Approaches (Conceptual Frameworks)

While a potent and selective molecule is essential, its therapeutic efficacy can be limited by poor bioavailability or off-target toxicity. Targeted drug delivery systems aim to increase the concentration of a drug at the site of action, thereby enhancing its effectiveness and reducing systemic side effects. For a small molecule like this compound, several conceptual frameworks for targeted delivery could be explored.

Prodrug Strategy: The compound could be chemically modified into an inactive prodrug that is converted to the active form by enzymes specifically expressed in the target tissue (e.g., tumors). This approach can improve pharmacokinetic properties and reduce toxicity to healthy tissues. quizlet.com

Nanoparticle-Based Delivery: The drug can be encapsulated within or conjugated to nanoparticles (e.g., liposomes, polymeric nanoparticles). The surface of these nanoparticles can be decorated with targeting ligands—such as antibodies, peptides, or aptamers—that specifically bind to receptors overexpressed on the surface of target cells. This active targeting strategy promotes the accumulation of the drug in the desired tissue.

Antibody-Drug Conjugates (ADCs): In this approach, the small molecule drug is attached via a chemical linker to a monoclonal antibody that recognizes a specific antigen on the surface of target cells. Upon binding, the ADC is internalized, and the drug is released inside the cell, leading to highly localized cytotoxicity.

These strategies offer a pathway to translate the molecular efficacy of this compound derivatives into more effective and safer therapeutic interventions.

Application of Artificial Intelligence and Machine Learning in Thiazole Sulfonamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. nih.govresearchgate.net These computational tools can be applied at multiple stages in the development of novel this compound derivatives.

Generative AI for De Novo Drug Design: Generative models can design vast libraries of novel molecules with desired properties. stanford.edu A model could be trained on known thiazole sulfonamides and their activities to generate new, previously unsynthesized structures that are predicted to have high potency and selectivity. mdpi.com Some advanced models can even propose synthetic routes for the generated molecules. stanford.edu

Predictive Modeling for ADMET Properties: ML algorithms can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govnih.gov By predicting properties like solubility, permeability, and potential toxicity early in the design phase, researchers can prioritize compounds with more favorable drug-like characteristics, reducing late-stage failures.

Virtual Screening and Target Identification: AI can rapidly screen massive virtual libraries of compounds against the 3D structures of biological targets to identify potential binders. mdpi.com Furthermore, ML can analyze complex biological data to identify and validate novel drug targets for which new thiazole sulfonamide inhibitors could be designed. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML models can develop sophisticated QSAR models that correlate the structural features of a series of compounds with their biological activity. quizlet.com These models help designers understand which chemical modifications are most likely to improve potency and guide the optimization of lead compounds.

By integrating these AI and ML approaches, the discovery and development pipeline for novel drugs based on the this compound scaffold can be made significantly more efficient and effective.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-1,2-thiazole-5-sulfonamide and its derivatives?

  • Methodology : The compound can be synthesized via cyclization of intermediates such as ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to form sulfonyl chlorides, which are then converted to sulfonamides. Derivatives often involve substitutions at the thiazole or sulfonamide moieties to enhance reactivity . For hybrid structures (e.g., quinoxaline-linked triazole-sulfonamides), multi-step protocols combining nucleophilic substitution and coupling reactions are employed .

Q. How is the structural integrity and purity of this compound validated experimentally?

  • Techniques :

  • HPLC-MS : Used to confirm molecular weight and detect impurities .
  • Spectrophotometry : Quantifies functional groups (e.g., sulfonamide NH stretches via IR) .
  • NMR : Assigns proton and carbon environments, with 1H^1H-NMR resolving methoxy (δ3.8\delta \sim3.8 ppm) and thiazole ring protons (δ7.08.0\delta \sim7.0-8.0 ppm) .

Q. What in vitro biological screening models are applicable for assessing its pharmacological potential?

  • Approach : Antiproliferative activity is tested against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Antimicrobial screening involves agar diffusion or microdilution against Gram-positive/negative bacteria and fungi . Dose-response curves (IC50_{50}/MIC values) are critical for prioritizing derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Key Findings :

  • Substituent Effects : Methoxy groups at specific positions enhance membrane permeability, while bulky substituents (e.g., cycloheptyl) improve binding to hydrophobic enzyme pockets .
  • Hybridization : Linking to quinoxaline or triazole scaffolds increases DNA intercalation or kinase inhibition, as shown in anti-proliferative studies .
    • Methodology : Systematic variation of substituents followed by biological and computational profiling (e.g., molecular docking) .

Q. What role do computational methods play in elucidating the mechanism of action?

  • Applications :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Identifies binding poses with targets like tubulin or thymidylate synthase. For example, quinoxaline-triazole-sulfonamide hybrids show strong binding to EGFR (∆G = -9.2 kcal/mol) .
    • Validation : MD simulations assess stability of ligand-target complexes over 100 ns trajectories .

Q. How can contradictions in biological activity data across studies be resolved?

  • Strategies :

  • Experimental Replication : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .
  • Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

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